2-(4-(Furan-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Catalog No.
S16154624
CAS No.
M.F
C16H19BO3
M. Wt
270.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-(Furan-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2...

Product Name

2-(4-(Furan-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

IUPAC Name

2-[4-(furan-3-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C16H19BO3

Molecular Weight

270.1 g/mol

InChI

InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)14-7-5-12(6-8-14)13-9-10-18-11-13/h5-11H,1-4H3

InChI Key

JKWSIPOLMPWROK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=COC=C3

2-(4-(Furan-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound characterized by its unique molecular structure. Its molecular formula is C16H19BO3C_{16}H_{19}BO_3 and it has a molecular weight of approximately 270.1 g/mol. The compound features a dioxaborolane ring, which is a five-membered cyclic structure containing boron and oxygen atoms, along with a phenyl group substituted with a furan moiety. This structural configuration contributes to its potential reactivity and biological activity .

Typical of boron-containing compounds. It can undergo:

  • Nucleophilic substitution reactions: The boron atom can be replaced by nucleophiles, making it useful in organic synthesis.
  • Cross-coupling reactions: It can serve as a boron reagent in Suzuki coupling reactions, facilitating the formation of carbon-carbon bonds.
  • Hydrolysis: In the presence of water, it may hydrolyze to release boric acid derivatives and other products.

These reactions highlight its versatility as a building block in synthetic organic chemistry .

The synthesis of 2-(4-(Furan-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

  • Formation of the dioxaborolane ring: This can be achieved through the reaction of a suitable boronic acid with an alcohol or a diol under acidic conditions.
  • Introduction of the furan and phenyl substituents: This may involve coupling reactions where furan derivatives are reacted with aryl halides using palladium-catalyzed cross-coupling techniques.

The specific conditions and reagents used can vary based on the desired yield and purity of the final product .

This compound has potential applications in several fields:

  • Organic Electronics: Due to its electronic properties, it may be utilized in the development of organic light-emitting diodes (OLEDs) and organic solar cells.
  • Medicinal Chemistry: Its structural features could be explored for developing new pharmaceuticals targeting specific biological pathways.
  • Material Science: The compound may serve as a precursor for synthesizing novel materials with unique optical or electronic properties .

Several compounds share structural similarities with 2-(4-(Furan-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

Compound NameMolecular FormulaCAS NumberUnique Features
4-(Furan-3-yl)phenylboronic acidC12H11O3B1748-93-6Contains a simple phenylboronic acid structure without the dioxaborolane ring
2-(Dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneC18H19BO31056113-50-8Features dibenzofuran instead of furan; potentially different electronic properties
2-(Phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneC16H19BO31359844-11-3Lacks the furan substituent; simpler structure

The uniqueness of 2-(4-(Furan-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its specific combination of the furan moiety with the dioxaborolane framework. This may impart distinct chemical reactivity and biological properties compared to other similar compounds .

Hydrogen Bond Acceptor Count

3

Exact Mass

270.1427246 g/mol

Monoisotopic Mass

270.1427246 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-15

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